molecular formula C26H38O2 B12649580 Retinyl cyclopentanecarboxylate CAS No. 88641-45-6

Retinyl cyclopentanecarboxylate

Cat. No.: B12649580
CAS No.: 88641-45-6
M. Wt: 382.6 g/mol
InChI Key: MPACCMIQWWLTLS-DBIMOSKASA-N
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Description

Retinyl cyclopentanecarboxylate is a retinoid derivative, which is a class of compounds related to vitamin A Retinoids are known for their significant roles in biological processes such as vision, cellular differentiation, and proliferation

Preparation Methods

Synthetic Routes and Reaction Conditions

Retinyl cyclopentanecarboxylate can be synthesized through the esterification of retinol with cyclopentanecarboxylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale esterification reactors where retinol and cyclopentanecarboxylic acid are reacted in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure ester product.

Chemical Reactions Analysis

Types of Reactions

Retinyl cyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form retinoic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Retinoic acid derivatives.

    Reduction: Retinol and cyclopentanol.

    Substitution: Various substituted retinoid derivatives.

Scientific Research Applications

Retinyl cyclopentanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and retinoid chemistry.

    Biology: Investigated for its role in cellular differentiation and proliferation.

    Medicine: Explored for its potential in treating skin disorders such as acne and psoriasis.

    Industry: Utilized in cosmetic formulations for anti-aging and skin rejuvenation products.

Mechanism of Action

Retinyl cyclopentanecarboxylate exerts its effects by binding to retinoic acid receptors (RARs) in the skin. These receptors are nuclear transcription factors that regulate the expression of genes involved in cellular differentiation and proliferation. By activating these receptors, this compound promotes the turnover of skin cells and enhances the production of collagen, leading to improved skin texture and reduced signs of aging.

Comparison with Similar Compounds

Similar Compounds

    Retinol: The parent compound of retinyl cyclopentanecarboxylate, known for its role in vision and skin health.

    Retinoic Acid: A more potent derivative used in the treatment of severe acne and other skin conditions.

    Retinyl Palmitate: Another ester of retinol, commonly used in cosmetic formulations.

Uniqueness

This compound is unique due to its enhanced stability compared to retinol and retinoic acid. This stability makes it a preferred choice in cosmetic formulations where prolonged shelf life is essential. Additionally, its efficacy in promoting skin health without the severe irritation often associated with retinoic acid makes it a valuable compound in dermatological applications.

Properties

CAS No.

88641-45-6

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] cyclopentanecarboxylate

InChI

InChI=1S/C26H38O2/c1-20(15-16-24-22(3)12-9-18-26(24,4)5)10-8-11-21(2)17-19-28-25(27)23-13-6-7-14-23/h8,10-11,15-17,23H,6-7,9,12-14,18-19H2,1-5H3/b11-8+,16-15+,20-10+,21-17+

InChI Key

MPACCMIQWWLTLS-DBIMOSKASA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C2CCCC2)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C2CCCC2)C)C

Origin of Product

United States

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